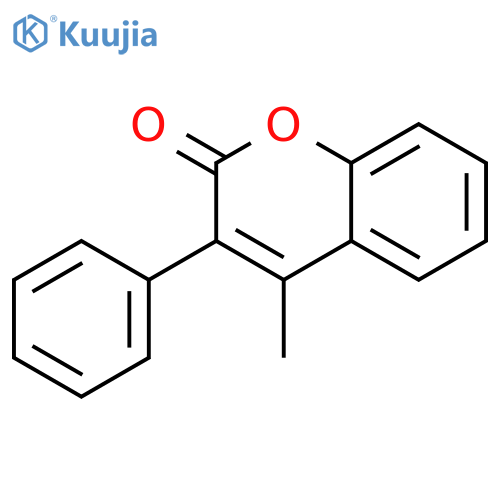Cas no 23028-23-1 (2H-1-Benzopyran-2-one,4-methyl-3-phenyl-)

23028-23-1 structure
商品名:2H-1-Benzopyran-2-one,4-methyl-3-phenyl-
2H-1-Benzopyran-2-one,4-methyl-3-phenyl- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4-methyl-3-phenyl-
- 4-methyl-3-phenylchromen-2-one
- 4-Methyl-3-phenylcoumarin
- METHYL-3-PHENYLCOUMARIN,4-(RG)
- 3-phenyl-4-methylcoumarin
- 4-methyl-3-phenyl-2H-1-benzopyran-2-one
- 4-Methyl-3-phenyl-2H-chromen-2-one
- 4-Methyl-3-phenyl-cumarin
- SCHEMBL4449250
- DTXSID60333003
- MFCD00192313
- 4-methyl-3-phenyl-chromen-2-one
- 4-Methyl-3-phenyl-2H-chromen-2-one #
- 2H-1-Benzopyran-2-one, 4-methyl-3-phenyl-
- 2H-Benzopyran-2-one, 4-methyl-3-phenyl-
- AKOS015916352
- LQPDCTIPWIJXCR-UHFFFAOYSA-N
- 4-methyl-3-phenyl-coumarin
- 23028-23-1
- DTXCID50284095
- 4-Methyl-3-phenyl coumarin
- G63714
-
- MDL: MFCD00192313
- インチ: InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3
- InChIKey: LQPDCTIPWIJXCR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C2C(=O)OC3=CC=CC=C3C=2C)C=C1
計算された属性
- せいみつぶんしりょう: 236.08400
- どういたいしつりょう: 236.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26.3A^2
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.197
- ゆうかいてん: 156-158 °C(lit.)
- ふってん: 408.7°Cat760mmHg
- フラッシュポイント: 172.4°C
- 屈折率: 1.615
- PSA: 30.21000
- LogP: 3.76840
- ようかいせい: 未確定
2H-1-Benzopyran-2-one,4-methyl-3-phenyl- セキュリティ情報
2H-1-Benzopyran-2-one,4-methyl-3-phenyl- 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2H-1-Benzopyran-2-one,4-methyl-3-phenyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB151718-1 g |
4-Methyl-3-phenylcoumarin |
23028-23-1 | 1 g |
€151.60 | 2023-07-20 | ||
| Ambeed | A552327-5g |
4-Methyl-3-phenyl-2H-chromen-2-one |
23028-23-1 | 97% | 5g |
$215.0 | 2024-07-28 | |
| abcr | AB151718-250mg |
4-Methyl-3-phenylcoumarin; . |
23028-23-1 | 250mg |
€83.90 | 2025-02-20 | ||
| A2B Chem LLC | AB21516-5g |
2H-1-Benzopyran-2-one, 4-methyl-3-phenyl- |
23028-23-1 | 98% | 5g |
$566.00 | 2024-04-20 | |
| Ambeed | A552327-250mg |
4-Methyl-3-phenyl-2H-chromen-2-one |
23028-23-1 | 97% | 250mg |
$21.0 | 2024-07-28 | |
| Apollo Scientific | OR351012-5g |
4-Methyl-3-phenylcoumarin |
23028-23-1 | 5g |
£320.00 | 2025-02-20 | ||
| abcr | AB151718-250 mg |
4-Methyl-3-phenylcoumarin |
23028-23-1 | 250 mg |
€87.50 | 2023-07-20 | ||
| abcr | AB151718-1g |
4-Methyl-3-phenylcoumarin; . |
23028-23-1 | 1g |
€151.60 | 2025-02-20 | ||
| Apollo Scientific | OR351012-250mg |
4-Methyl-3-phenylcoumarin |
23028-23-1 | 250mg |
£32.00 | 2025-02-20 | ||
| A2B Chem LLC | AB21516-250mg |
2H-1-Benzopyran-2-one, 4-methyl-3-phenyl- |
23028-23-1 | 98% | 250mg |
$72.00 | 2024-04-20 |
2H-1-Benzopyran-2-one,4-methyl-3-phenyl- 関連文献
-
Jin-Wei Yuan,Liang-Ru Yang,Qiu-Yue Yin,Pu Mao,Ling-Bo Qu RSC Adv. 2016 6 35936
-
2. 688. The course of the Perkin coumarin synthesis. Part IMalcolm Crawford,J. A. M. Shaw J. Chem. Soc. 1953 3435
23028-23-1 (2H-1-Benzopyran-2-one,4-methyl-3-phenyl-) 関連製品
- 607-71-6(4-Methylcoumarin)
- 524-12-9(Wedelolactone)
- 157101-77-4(7-Hydroxy-4-(methoxymethyl)coumarin)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:23028-23-1)2H-1-Benzopyran-2-one,4-methyl-3-phenyl-

清らかである:99%
はかる:5g
価格 ($):194.0